4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one
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Overview
Description
4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrimido[1,2-a]benzimidazoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one typically involves the reaction of 1,2-diaminoimidazole with N-arylmaleimides. The reaction conditions can vary, but it has been shown that different conditions can lead to the formation of either 10-amino-N-aryl-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamides or their deamination products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one has been studied for its potential as a CRF1 receptor antagonist . This makes it a promising candidate for the development of new therapeutic agents for conditions related to stress and anxiety. Additionally, its structural framework allows for modifications that can lead to compounds with diverse biological activities, including anticancer, antiviral, and antifungal properties .
Mechanism of Action
The mechanism of action of 4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one involves its interaction with specific molecular targets, such as the CRF1 receptor. By binding to this receptor, the compound can modulate the receptor’s activity, potentially leading to therapeutic effects in conditions related to stress and anxiety .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzimidazole derivatives: These compounds share a similar core structure and have been studied for their anticancer, antiviral, and antifungal properties.
Pyrimido[1,2-a]benzimidazole derivatives: These compounds have shown potential as CRF1 receptor antagonists and other biological activities.
Uniqueness
What sets 4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one apart is its specific substitution pattern, which can influence its biological activity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C16H13N3O |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-phenyl-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C16H13N3O/c20-15-10-14(11-6-2-1-3-7-11)19-13-9-5-4-8-12(13)17-16(19)18-15/h1-9,14H,10H2,(H,17,18,20) |
InChI Key |
LVGOOYNXKOWFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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